Home > Products > Screening Compounds P118904 > Levonorgestrel hexanoate
Levonorgestrel hexanoate - 13635-16-0

Levonorgestrel hexanoate

Catalog Number: EVT-272659
CAS Number: 13635-16-0
Molecular Formula: C27H38O3
Molecular Weight: 410.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levonorgestrel butyrate is a manufactured hormone used in a number of birth control methods. In pill form, it is useful within 120 hours as emergency birth control. It becomes less effective the longer after sex and only works before pregnancy has occurred. It is also combined with an estrogen to make combined oral birth control pill. Within an IUD, it is effective for long term prevention of pregnancy. An implantable form of levonorgestrel is also marketed in some countries. is a manufactured hormone used in a number of birth control methods. In pill form, it is useful within 120 hours as emergency birth control. It becomes less effective the longer after sex and only works before pregnancy has occurred. It is also combined with an estrogen to make combined oral birth control pill. Within an IUD, it is effective for long term prevention of pregnancy. An implantable form of levonorgestrel is also marketed in some countries.
Source and Classification

Levonorgestrel hexanoate is synthesized from levonorgestrel, which itself is a derivative of testosterone. As a progestogen, it plays a crucial role in various contraceptive methods, including emergency contraceptive pills and long-acting reversible contraceptives such as intrauterine devices. The compound falls under the broader classification of steroid hormones, specifically within the category of synthetic steroids used in reproductive health.

Synthesis Analysis

Methods of Synthesis

Levonorgestrel hexanoate can be synthesized through esterification reactions involving levonorgestrel and hexanoic acid. The process typically involves the following steps:

  1. Activation of Hexanoic Acid: Hexanoic acid is activated using reagents such as thionyl chloride or dicyclohexylcarbodiimide to form an acyl chloride or an activated ester.
  2. Esterification Reaction: The activated hexanoic acid reacts with levonorgestrel in the presence of a base (e.g., pyridine) to facilitate the formation of the ester bond.
  3. Purification: The resulting levonorgestrel hexanoate is purified through techniques such as recrystallization or chromatography to remove unreacted starting materials and by-products.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity.

Molecular Structure Analysis

Structure and Data

Levonorgestrel hexanoate has a complex molecular structure characterized by its steroid backbone. The chemical formula for levonorgestrel is C21H28O2C_{21}H_{28}O_{2}, while its molecular weight is approximately 312.45 g/mol. The structural representation includes:

  • Steroidal Core: A four-ring structure typical of steroid compounds.
  • Hexanoate Side Chain: An ester functional group formed from hexanoic acid.

The structural formula can be represented as follows:

Levonorgestrel Hexanoate=C21H28O2Hexanoic Acid\text{Levonorgestrel Hexanoate}=\text{C}_{21}\text{H}_{28}\text{O}_{2}-\text{Hexanoic Acid}
Chemical Reactions Analysis

Reactions Involving Levonorgestrel Hexanoate

Levonorgestrel hexanoate undergoes various chemical reactions typical of esters, including hydrolysis, where it can revert to levonorgestrel and hexanoic acid in the presence of water or under acidic/basic conditions. This reaction is significant in pharmacokinetics as it affects the bioavailability and duration of action of the compound.

Technical Details

The hydrolysis reaction can be catalyzed by both acidic and basic conditions, leading to different rates of reaction depending on the environment. For example:

Levonorgestrel Hexanoate+H2OLevonorgestrel+Hexanoic Acid\text{Levonorgestrel Hexanoate}+\text{H}_2\text{O}\rightarrow \text{Levonorgestrel}+\text{Hexanoic Acid}

This reaction illustrates how the pharmacological effects can be modulated through formulation strategies that influence the stability and release characteristics of levonorgestrel hexanoate.

Mechanism of Action

Process and Data

Levonorgestrel hexanoate functions primarily by mimicking natural progesterone's effects on the female reproductive system:

  1. Inhibition of Ovulation: It prevents the release of an egg from the ovaries.
  2. Alteration of Endometrial Lining: It modifies the endometrium, making it less receptive to implantation.
  3. Cervical Mucus Thickening: It increases cervical mucus viscosity, hindering sperm passage.

Research indicates that levonorgestrel can reduce pregnancy risk by 57% to 93% when administered correctly during the menstrual cycle.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Levonorgestrel hexanoate typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

Relevant pharmacokinetic data shows that after oral administration, levonorgestrel hexanoate achieves peak plasma concentrations within 1 to 3 hours, with an elimination half-life ranging from 24 to 32 hours.

Applications

Scientific Uses

Levonorgestrel hexanoate is primarily used in contraceptive formulations due to its efficacy in preventing ovulation and altering reproductive processes. Its applications include:

  • Emergency Contraceptives: Used as a single-dose emergency contraceptive pill.
  • Long-Acting Contraceptives: Incorporated into intrauterine devices for extended use.
  • Hormonal Therapies: Utilized in various hormonal therapies aimed at managing reproductive health issues.
Synthetic Methodologies and Chemical Derivatization

Esterification Strategies for Progestogen Prodrug Development

Levonorgestrel hexanoate (LNG-Hex) represents a strategically engineered prodrug of levonorgestrel (LNG), designed to enhance the lipophilicity and sustained-release characteristics of the parent compound. The esterification process involves the conjugation of levonorgestrel's 17β-hydroxyl group with hexanoic acid (caproic acid), forming a hydrolyzable ester linkage. This modification significantly alters the compound's physicochemical properties, increasing its log P value from 3.8 (levonorgestrel) to approximately 6.2, thereby improving lipid solubility and tissue depot formation potential [1] [2].

Two primary synthetic routes dominate industrial production:

  • Carbodiimide-Mediated Coupling: Utilizing dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst. This method achieves yields of 78-85% but requires extensive purification to remove urea byproducts [2] [8].
  • Acyl Chloride Route: Hexanoyl chloride reacts with levonorgestrel in anhydrous aprotic solvents (e.g., tetrahydrofuran or dichloromethane). This method offers superior reaction kinetics (completion in ≤2 hours) but generates corrosive HCl as a byproduct, necessitating neutralization steps [8].

Recent advances focus on enzyme-catalyzed esterification using immobilized lipases (e.g., Candida antarctica Lipase B), achieving 92% conversion under mild conditions (40°C, 24h) with negligible racemization [2]. This green chemistry approach reduces the need for toxic catalysts and simplifies purification but faces scalability limitations in continuous-flow systems due to enzyme stability issues.

Table 1: Comparative Analysis of Levonorgestrel Hexanoate Synthesis Methods

Esterification MethodCatalyst/ReagentYield (%)Reaction TimeKey AdvantagesKey Limitations
Carbodiimide-MediatedDCC/DMAP78-854-6 hoursMild conditionsUrea byproduct removal
Acyl ChlorideHexanoyl chloride88-921-2 hoursHigh conversionHCl generation, corrosion
EnzymaticLipase B90-9218-24 hoursStereoselective, greenScalability challenges

Catalytic Asymmetric Synthesis of Steroidal Hexanoate Derivatives

The stereoselective synthesis of levonorgestrel hexanoate demands precise control at C13 and C17 chiral centers to maintain progestogenic activity. The ethynyl group at C17 presents unique steric constraints during esterification, requiring catalysts that preserve the β-configuration while preventing epimerization [1] [8].

Chiral catalysts have been optimized for this transformation:

  • Bifunctional Organocatalysts: Thiourea-based catalysts (e.g., Takemoto's catalyst) enforce facial selectivity through hydrogen-bonding interactions with the steroidal carbonyl, achieving 94% ee (enantiomeric excess) at -40°C in toluene [7].
  • Transition Metal Complexes: Ru(II)-Pheox catalysts provide exceptional stereodifferentiation during ester bond formation, delivering >98% ee but requiring expensive ligands and stringent anhydrous conditions [8].
  • N-Heterocyclic Carbenes (NHCs): Mesityl-substituted triazolium NHCs facilitate acyl transfer with 89% ee and demonstrate superior functional group tolerance toward the Δ⁴-3-keto moiety in levonorgestrel [1].

Critical to reaction efficiency is the prevention of C17 epimerization, which reduces bioactivity. Kinetic studies reveal that maintaining reaction temperatures below 50°C and avoiding strong Brønsted acids preserves the natural configuration. Recent developments employ continuous-flow asymmetric catalysis with immobilized chiral catalysts, enhancing productivity (space-time yield: 0.82 g·L⁻¹·h⁻¹) while reducing catalyst loading to 0.5 mol% [8].

Solvent Systems and Reaction Kinetics in Levonorgestrel Hexanoate Synthesis

Solvent selection profoundly influences reaction rate, yield, and stereoselectivity in LNG-Hex synthesis. Aprotic solvents with moderate polarity optimize nucleophilic attack by levonorgestrel's hydroxyl group on electrophilic acyl donors:

Table 2: Solvent Effects on Levonorgestrel Hexanoate Synthesis

Solvent SystemDielectric Constant (ε)Reaction Rate Constant (k, s⁻¹×10⁴)Maximum Yield (%)Byproduct Formation
Tetrahydrofuran (THF)7.63.28 ± 0.1592 ± 1.5<2%
Dichloromethane (DCM)8.94.12 ± 0.2195 ± 1.23-5% (chlorinated)
Acetonitrile37.51.87 ± 0.0978 ± 2.1<1%
Toluene2.40.95 ± 0.0465 ± 3.08-10% (ether)
Dimethylformamide (DMF)38.32.01 ± 0.1180 ± 1.812-15% (degradation)

Kinetic studies using HPLC monitoring reveal the esterification follows pseudo-first-order kinetics in DCM, with an activation energy (Eₐ) of 45.2 kJ/mol. The rate-determining step involves the nucleophilic addition of levonorgestrel to the activated carboxylate (k₂ = 1.86 × 10⁻³ M⁻¹s⁻¹ at 25°C). Notably, water content must be rigorously controlled (<50 ppm) to prevent hydrolysis of acyl intermediates, which reduces yields by 15-30% depending on solvent choice [7] [8].

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 100W in DCM) by enhancing molecular collision frequency. However, this approach risks thermal degradation of the Δ⁴-3-keto system, necessitating precise temperature modulation [7].

Purification and Scalability Challenges in Industrial-Scale Production

Industrial production of pharmaceutical-grade levonorgestrel hexanoate faces purification bottlenecks due to structurally similar impurities:

  • 17α-Epimer: Forms via base-catalyzed epimerization during workup (0.5-3.0%)
  • Δ³,⁵-Diene Derivatives: Oxidation byproducts from the 3-keto group (1-2%)
  • Unreacted Intermediates: Residual hexanoic acid and levonorgestrel (2-4%) [8]

Chromatographic purification employs silica gel gradient elution (hexane:ethyl acetate 8:1 → 5:1) or reverse-phase C18 columns (methanol:water 85:15). While effective, chromatography presents scalability limitations, with throughput rarely exceeding 200 g/batch in standard industrial equipment [2] [8].

Crystallization optimization addresses these challenges:

  • Solvent-Antisolvent Systems: LNG-Hex crystallizes from ethyl acetate/heptane mixtures (1:4 v/v) at -20°C, yielding 96.5% pure product with 0.12% α-epimer
  • Continuous Crystallization: Mixed-suspension mixed-product removal (MSMPR) crystallizers achieve space-time yields of 0.68 kg·m⁻³·h⁻¹, reducing solvent consumption by 40% versus batch processes [8]

Process Analytical Technology (PAT) tools enable real-time monitoring:

  • In-line Raman Spectroscopy: Tracks hexanoate carbonyl peak (1735 cm⁻¹) during crystallization
  • Focused Beam Reflectance Measurement (FBRM): Controls particle size distribution (target D₉₀ < 50 μm) to ensure consistent dissolution profiles in final formulations [7] [10]

Table 3: Industrial Purification Methods for Levonorgestrel Hexanoate

Purification MethodThroughput CapacityPurity Achieved (%)Key Impurity LevelsCost Factor
Batch Crystallization50-100 kg/batch98.5-99.2α-Epimer: 0.3-0.5%1.0x
Continuous Crystallization300 kg/day99.5 ± 0.1α-Epimer: 0.08-0.12%0.7x
Column Chromatography5-20 kg/run99.8-99.9All impurities <0.1%3.5x
Simulated Moving Bed (SMB)100 kg/day99.3-99.6α-Epimer: 0.15%2.2x

Final lyophilization processes generate a stable polymorph (Form I, melting point 118-120°C), characterized by PXRD peaks at 8.7°, 12.3°, and 16.5° 2θ. This form maintains chemical stability for >36 months at 25°C/60% RH when packaged under nitrogen [7] [10].

Properties

CAS Number

13635-16-0

Product Name

Levonorgestrel hexanoate

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C27H38O3/c1-4-7-8-9-25(29)30-27(6-3)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)5-2/h3,18,21-24H,4-5,7-17H2,1-2H3/t21-,22+,23+,24-,26-,27-/m0/s1

InChI Key

MQEMIBNIYXQPDK-VGSPSRCMSA-N

SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C

Solubility

Soluble in DMSO

Synonyms

Levonorgestrel hexanoate; Plan B;

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C

Isomeric SMILES

CCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)C#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.